molecular formula C6H10O6 B12324906 Epiinosose-2 CAS No. 6623-68-3

Epiinosose-2

Cat. No.: B12324906
CAS No.: 6623-68-3
M. Wt: 178.14 g/mol
InChI Key: VYEGBDHSGHXOGT-AJQRYJNJSA-N
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Description

Epiinosose-2: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of inositol, a type of sugar alcohol, and is known for its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Epiinosose-2 typically involves the epimerization of inositol. This process can be achieved through various chemical reactions, including the use of specific catalysts and reaction conditions that favor the formation of the desired epimer. The reaction conditions often include controlled temperatures and pH levels to ensure the selective production of this compound.

Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate this compound from other by-products.

Chemical Reactions Analysis

Types of Reactions: : Epiinosose-2 can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert this compound into other inositol derivatives.

    Substitution: this compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different inositol derivatives, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Epiinosose-2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role in cellular signaling pathways and its potential effects on cell growth and differentiation.

    Medicine: Investigated for its potential therapeutic effects, including its role in metabolic disorders and as a potential drug candidate.

    Industry: Utilized in the production of specialized chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Epiinosose-2 involves its interaction with specific molecular targets and pathways. It can modulate various biochemical processes by binding to specific receptors or enzymes, thereby influencing cellular functions. The exact pathways and targets can vary depending on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Epiinosose-2 can be compared with other inositol derivatives, such as:

    Myo-Inositol: Known for its role in cellular signaling and as a dietary supplement.

    Scyllo-Inositol: Studied for its potential therapeutic effects in neurodegenerative diseases.

    Chiro-Inositol: Investigated for its role in insulin signaling and metabolic regulation.

Properties

CAS No.

6623-68-3

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexan-1-one

InChI

InChI=1S/C6H10O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-5,7-11H/t1?,2-,3-,4-,5+/m1/s1

InChI Key

VYEGBDHSGHXOGT-AJQRYJNJSA-N

Isomeric SMILES

[C@@H]1([C@H](C(=O)[C@H]([C@@H](C1O)O)O)O)O

Canonical SMILES

C1(C(C(C(=O)C(C1O)O)O)O)O

Origin of Product

United States

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